molecular formula C70H106N3O11P B569500 Cholesteryl-teg cep CAS No. 873435-29-1

Cholesteryl-teg cep

Cat. No.: B569500
CAS No.: 873435-29-1
M. Wt: 1196.602
InChI Key: FNJSTUYYFCEZCA-PORNTWEGSA-N
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Description

Cholesteryl-teg cep is a compound that combines cholesteryl and triethylene glycol (TEG) with a phosphoramidite group. This compound is often used in the synthesis of oligonucleotides to enhance their cellular uptake. The cholesteryl group is hydrophobic, which helps in the incorporation of the oligonucleotide into cell membranes, facilitating its delivery into cells .

Mechanism of Action

Target of Action

The primary target of Cholesteryl-TEG CEP is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma protein that transfers cholesteryl ester from High-Density Lipoproteins (HDL) particles to Apolipoprotein B-containing lipoproteins in exchange for triglycerides . It plays a crucial role in regulating plasma cholesterol levels .

Mode of Action

This compound, as a CETP inhibitor, interacts with CETP to inhibit its function . This inhibition results in an increase in HDL cholesterol levels and a decrease in Low-Density Lipoprotein (LDL) cholesterol levels . The compound binds more strongly to HDL than LDL, facilitating the transfer of cholesterol esters from HDL to LDL . When this compound enters the CETP channel, it increases the rigidity of CETP binding to HDL, thereby reducing the transfer of cholesterol esters from HDL to LDL .

Biochemical Pathways

The inhibition of CETP affects the lipid transfer mechanism, which is a key biochemical pathway in the regulation of plasma cholesterol levels . By inhibiting CETP, this compound increases HDL-C and reduces LDL-C levels . This modulation of lipid levels can impact the risk factors for atherosclerotic cardiovascular disease (ASCVD) .

Pharmacokinetics

This suggests that it may have specific requirements for purification and could influence its bioavailability .

Result of Action

The inhibition of CETP by this compound leads to molecular and cellular effects that can impact cardiovascular health . By increasing HDL-C levels and reducing LDL-C levels, the compound can potentially slow the progression of atherosclerosis . The specific molecular and cellular effects would depend on the individual’s genetic and health factors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature suggests that it may interact differently in various cellular environments . Additionally, factors such as the individual’s overall health, genetic factors, and the presence of other medications could also influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Cholesteryl-teg cep plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is used to synthesize a 1O2 sensitive linker, which is crucial for monitoring reactive oxygen species in live cells . The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by providing a means to track the presence of 1O2. Additionally, this compound can bind to oligonucleotides, enhancing their stability and cellular uptake .

Cellular Effects

This compound influences various cellular processes by facilitating the uptake of oligonucleotides into cells. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By enhancing the delivery of antisense oligos and siRNAs, this compound can modulate gene expression and inhibit specific target genes . This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to oligonucleotides and facilitate their uptake into cells. This binding interaction enhances the stability of the oligonucleotides and protects them from degradation by nucleases . Additionally, this compound can activate or inhibit enzymes involved in oxidative stress responses, thereby modulating the levels of reactive oxygen species within cells . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic processes. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively enhance the uptake of oligonucleotides without causing significant toxicity . At high doses, this compound may exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating the importance of optimizing dosage for specific applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and cellular metabolism. The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, this compound can affect metabolic flux by modulating the expression of genes involved in glycolysis and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its uptake into cells . Once inside the cell, this compound can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects on gene expression and cellular metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence oxidative phosphorylation and reactive oxygen species production. This subcellular localization is essential for the compound’s ability to modulate cellular processes and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholesteryl-teg cep involves the conjugation of cholesteryl with triethylene glycol and a phosphoramidite group. The process typically starts with the activation of cholesteryl with a suitable linker, followed by the attachment of triethylene glycol. The final step involves the addition of the phosphoramidite group to the triethylene glycol-cholesteryl conjugate .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl-teg cep primarily undergoes substitution reactions due to the presence of the phosphoramidite group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted this compound derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phosphoramidite group, which allows for the efficient conjugation to oligonucleotides. This makes it particularly useful in the synthesis of therapeutic oligonucleotides and enhances their cellular uptake compared to other similar compounds .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H106N3O11P/c1-51(2)18-15-19-54(7)64-32-33-65-63-31-26-58-48-61(34-36-68(58,8)66(63)35-37-69(64,65)9)83-67(74)72-39-17-40-77-42-43-78-44-45-79-46-47-80-49-62(84-85(82-41-16-38-71)73(52(3)4)53(5)6)50-81-70(55-20-13-12-14-21-55,56-22-27-59(75-10)28-23-56)57-24-29-60(76-11)30-25-57/h12-14,20-30,51-54,61-66H,15-19,31-37,39-50H2,1-11H3,(H,72,74)/t54-,61+,62?,63+,64-,65+,66+,68+,69-,85?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJSTUYYFCEZCA-PORNTWEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H106N3O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099383
Record name Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1196.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873435-29-1
Record name Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873435-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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